3,4-Dihydrocyclopenta[b]indole
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Overview
Description
3,4-Dihydrocyclopenta[b]indole is a nitrogen-containing heterocyclic compound that belongs to the indole family. This compound is characterized by a fused cyclopentane ring attached to the indole core, making it a unique structure with significant biological and chemical properties. It is found in various natural products and synthetic drugs, and it has been the subject of extensive research due to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed to prepare 3,4-Dihydrocyclopenta[b]indole. Some prominent methods include:
[3 + 2]-Cycloaddition: This method involves the cycloaddition of an indole derivative with a suitable dipolarophile.
Yonemitsu Condensation: This condensation reaction involves the formation of the indole ring through the reaction of an aldehyde with a hydrazine derivative.
Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to rearrange propargylic esters into cyclopenta[b]indoles.
Bismuth(III) Catalysed Condensation: This involves the use of bismuth(III) salts to catalyze the condensation of suitable precursors.
Nazarov Cyclisation: This method involves the cyclisation of divinyl ketones in the presence of a Lewis acid to form the cyclopenta[b]indole core.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, such as those using gold or bismuth catalysts, are particularly favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
3,4-Dihydrocyclopenta[b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its cytotoxic properties against cancer cell lines and its potential as an anti-fertility agent.
Industry: Utilized in the development of agrochemicals and materials with industrial relevance.
Mechanism of Action
The mechanism of action of 3,4-Dihydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the mitotic kinesin Eg5 pathway, which is crucial for cell division.
Comparison with Similar Compounds
Scherindole L: Known for its cytotoxicity against cancer cell lines.
Terpendole E: An important mitotic kinesin Eg5 inhibitor.
Yuehchukene: Possesses anti-fertility and estrogenic activities.
Bruceollines: Traditionally used for treating malaria and other parasitic diseases.
Uniqueness: 3,4-Dihydrocyclopenta[b]indole is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C11H9N |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3,4-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H9N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6,12H,7H2 |
InChI Key |
VEOOYKXXDYLCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
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